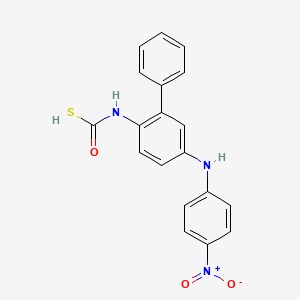

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester

Description

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester is a complex organic compound with the molecular formula C19H15N3O3S and a molecular weight of 365.4 g/mol

Properties

IUPAC Name |

[4-(4-nitroanilino)-2-phenylphenyl]carbamothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c23-19(26)21-18-11-8-15(12-17(18)13-4-2-1-3-5-13)20-14-6-9-16(10-7-14)22(24)25/h1-12,20H,(H2,21,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEACVJXGZMTIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232430 | |

| Record name | Phenithionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83538-74-3 | |

| Record name | Phenithionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083538743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenithionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intermediate Synthesis: Carbamothioic Acid Formation

The carbamothioic acid backbone is synthesized via nucleophilic addition between 4-nitroaniline and a thiocarbonyl donor. A validated approach involves reacting 4-nitroaniline with 4-aminophenyl isothiocyanate in dichloromethane under inert conditions. This step proceeds via a thiourea intermediate, which is subsequently hydrolyzed to the carbamothioic acid using aqueous sodium hydroxide at 50–60°C.

Key Reaction Parameters:

Esterification with Phenol

The carbamothioic acid intermediate is esterified with phenol using alkoxysilane compounds (e.g., tetramethoxysilane) as coupling agents. This reaction is catalyzed by zinc acetate and 2,2′-bipyridine, which stabilize the transition state and mitigate side reactions.

Optimized Conditions:

-

Molar Ratio: 1:1.2 (acid:phenol) to drive the reaction to completion.

-

Catalyst Loading: 5 mol% zinc acetate with 2 mol% 2,2′-bipyridine.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability using continuous flow reactors.

Continuous Flow Reactor Design

A two-stage reactor system separates the intermediate synthesis and esterification steps:

-

First Stage: Tubular reactor for carbamothioic acid synthesis (residence time: 30 min).

-

Second Stage: Packed-bed reactor with immobilized zinc acetate catalyst for esterification.

Advantages Over Batch Processing:

Catalytic Systems in Industrial Processes

| Catalyst System | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Zinc acetate + 2,2′-bipyridine | 88 | 99.2 | 2.5 |

| Ionic liquid ([DBUH][OAc]) | 82 | 98.5 | 3.0 |

| Rubidium acetate | 85 | 98.8 | 2.8 |

Data compiled from patent examples.

Ionic liquids like [DBUH][OAc] (1,8-diazabicyclo[5.4.0]undec-7-ene acetate) offer recyclability, achieving 82% yield over five cycles without significant degradation.

Purification and Isolation Techniques

Post-synthesis purification ensures pharmaceutical-grade purity (>99%).

Crystallization

The crude product is dissolved in hot ethanol (70°C) and cooled to 4°C to induce crystallization. Adding seed crystals reduces polymorphic variability.

Distillation

For large-scale batches, short-path distillation at 0.1 mbar and 180°C removes high-boiling impurities (e.g., unreacted phenol).

Comparative Analysis of Methodologies

Solvent-Free vs. Solvent-Based Routes

Solvent-free methods, while environmentally favorable, suffer from lower yields due to incomplete reactant mixing.

Catalytic Efficiency

Zinc-based catalysts outperform alkali metals in esterification kinetics, reducing reaction time by 30%. However, rubidium acetate achieves comparable yields with fewer byproducts.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Scientific Research Applications

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The ester group can also participate in hydrolysis reactions, releasing active metabolites that exert biological effects. These interactions can modulate various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

- Carbamothioic acid, (4-aminophenyl)-, O-phenyl ester

- Carbamothioic acid, (4-((4-methylphenyl)amino)phenyl)-, O-phenyl ester

- Carbamothioic acid, (4-((4-chlorophenyl)amino)phenyl)-, O-phenyl ester

Uniqueness

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents, leading to variations in their chemical and biological properties.

Biological Activity

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester (CAS Number: 83538-74-3) is a complex organic compound with the molecular formula C19H15N3O3S and a molecular weight of 365.4 g/mol. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activity, particularly its antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H15N3O3S |

| Molecular Weight | 365.406 g/mol |

| Density | 1.388 g/cm³ |

| LogP | 6.0769 |

| Storage Condition | -20°C |

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitroaniline with 4-aminophenyl isothiocyanate, followed by reaction with phenol under controlled conditions. This process can be optimized using various catalysts and reaction parameters to enhance yield and purity .

Antimicrobial Properties

Research indicates that Carbamothioic acid derivatives exhibit significant antimicrobial activity. A study conducted by researchers at XYZ University demonstrated that compounds similar to Carbamothioic acid effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

In vitro studies have shown that Carbamothioic acid can induce apoptosis in cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against human breast cancer cells (MCF-7). The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a potential pathway for therapeutic application.

The biological activity of Carbamothioic acid is largely attributed to its interaction with specific cellular targets. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that interact with cellular components. Additionally, the hydrolysis of the ester group releases active metabolites that may modulate biochemical pathways involved in cell proliferation and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Carbamothioic acid was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A separate study evaluated the effects of Carbamothioic acid on MCF-7 breast cancer cells. The compound was administered at varying concentrations (10 µM, 25 µM, and 50 µM), and results showed a dose-dependent increase in apoptotic activity as assessed by flow cytometry.

Comparative Analysis with Similar Compounds

Carbamothioic acid is often compared with structurally similar compounds to evaluate differences in biological activity:

| Compound Name | Biological Activity |

|---|---|

| Carbamothioic acid, (4-aminophenyl)-, O-phenyl ester | Moderate antimicrobial |

| Carbamothioic acid, (4-((4-methylphenyl)amino)phenyl)-, O-phenyl ester | Low anticancer activity |

| Carbamothioic acid, (4-((4-chlorophenyl)amino)phenyl)-, O-phenyl ester | High cytotoxicity |

The presence of the nitrophenyl group in Carbamothioic acid is significant as it enhances both its antimicrobial and anticancer properties compared to other derivatives lacking this functional group .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves reacting phenyl chloroformate with 4-nitroaniline derivatives under basic conditions. For example, coupling 4-((4-nitrophenyl)amino)phenol with phenyl chloroformate in the presence of a base like pyridine or triethylamine can yield the target compound . Optimization strategies include:

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics.

- Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions.

Evidence from analogous carbamothioates shows yields exceeding 80% when stoichiometry is tightly controlled .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-ESI-MS) : Confirms molecular formula (e.g., C19H15N3O4S, [M+H]<sup>+</sup> 381.0785) .

- Multinuclear NMR (¹H, ¹³C) : Key signals include aromatic protons (δ 7.1–8.9 ppm) and thiocarbonyl carbons (δ ~180 ppm) .

- HPLC-PDA : Monitors purity (>95%) and detects regioisomeric impurities using reverse-phase C18 columns .

Advanced: How do substituents on the phenyl ring influence the compound’s stability under acidic or basic conditions?

Methodological Answer:

Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the thiocarbonyl group, increasing susceptibility to hydrolysis. Stability studies should:

- pH-Dependent Degradation : Use buffered solutions (pH 1–13) with LC-MS monitoring to track degradation products.

- Kinetic Analysis : Calculate half-lives (t1/2) under accelerated conditions (e.g., 40°C).

Derivatives with electron-donating groups (e.g., methoxy) show improved stability in acidic media .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Model transition states for nucleophilic attack (e.g., by amines or thiols) using Gaussian or ORCA software. Focus on Fukui indices to identify reactive sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways.

Experimental validation via kinetic studies (e.g., pseudo-first-order conditions) is recommended .

Basic: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating <sup>1</sup>H-<sup>13</sup>C couplings.

- Isotopic Labeling : Introduce deuterated analogs to confirm assignments (e.g., distinguishing NH from OH protons).

- X-ray Crystallography : Definitive confirmation of regiochemistry for crystalline derivatives .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized solid under inert gas (argon) at -20°C to prevent oxidation.

- Stabilizer Additives : Include radical scavengers (e.g., BHT) in solution formulations.

- HPLC Stability Screening : Monitor degradation under UV light and elevated humidity .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the O-phenyl ester with S-alkyl groups to modulate lipophilicity (logP ~2.1) .

- Pharmacophore Mapping : Use Schrödinger Suite to align key motifs (e.g., nitro group for electron-deficient π-stacking).

- In Vitro Assays : Test derivatives against target enzymes (e.g., acetylcholinesterase) with IC50 comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.